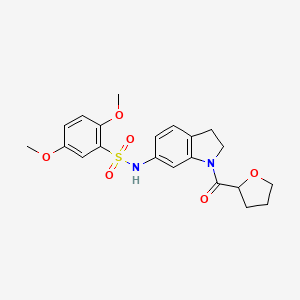

2,5-dimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,5-dimethoxy-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O6S/c1-27-16-7-8-18(28-2)20(13-16)30(25,26)22-15-6-5-14-9-10-23(17(14)12-15)21(24)19-4-3-11-29-19/h5-8,12-13,19,22H,3-4,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSVDWJVBENQUJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CCCO4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Indolinyl Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Tetrahydrofuran-2-carbonyl Group: This step often involves the reaction of the indolinyl intermediate with tetrahydrofuran-2-carbonyl chloride in the presence of a base such as triethylamine.

Attachment of the Benzenesulfonamide Group: This is typically done by reacting the intermediate with benzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Molecular Structure Representation

- InChI Key : IRLLEDPSLROUNG-UHFFFAOYSA-N

- SMILES Notation : C1=CC(=C(C=C1OC)OC)S(=O)(=O)N(C(=O)C2CCOC2)C3=CC=CC=C3

Antimicrobial Activity

Research has indicated that compounds similar to 2,5-dimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide exhibit significant antimicrobial effects. For instance, derivatives have shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 50 mg/mL .

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| Compound A | E. coli | 50 |

| Compound B | S. aureus | 30 |

| Compound C | Bacillus subtilis | 25 |

Anti-inflammatory Properties

The sulfonamide group in this compound is known for its anti-inflammatory properties. Studies have demonstrated that related compounds can inhibit specific enzymes involved in inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves several key steps:

- Formation of the Indoline Structure : This may involve cyclization reactions using appropriate precursors.

- Introduction of the Sulfonamide Group : This is often achieved through reaction with sulfonyl chlorides.

- Acylation with Tetrahydrofuran Derivatives : This step introduces the tetrahydrofuran moiety, enhancing the compound's lipophilicity and biological activity.

The mechanism of action for such compounds often involves the inhibition of specific enzymes or receptors in biological pathways, which can lead to reduced inflammation or microbial growth .

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of several sulfonamide derivatives, including those structurally similar to this compound. The results indicated that these compounds exhibited varying degrees of effectiveness against a range of bacterial strains, highlighting their potential as therapeutic agents in combating bacterial infections .

Investigation into Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of sulfonamide derivatives. The findings suggested that these compounds could significantly reduce inflammation in vitro by inhibiting key inflammatory mediators. This positions them as promising candidates for further development in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to modulation of their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Yield :

- Compound 9 (5-chloro-2-methoxy substituent) achieved the highest yield (84% ), likely due to the electron-withdrawing chlorine atom enhancing sulfonylation reactivity.

- Compound 10 (2,5-dimethoxy) and 11 (bulky naphthalene) exhibited lower yields (70% and 67% , respectively), suggesting steric or electronic hindrance from methoxy or naphthalene groups .

Melting Point Trends: Compound 11 (1-naphthalene) displayed the highest melting point (170.0–173.7°C), attributed to increased aromatic stacking interactions.

Molecular Weight and Complexity :

- Compound 11, with a naphthalene group, has the highest molecular weight (C₂₇H₃₂N₂O₄S ), while Compound 9, with a chlorine atom, has the lowest (C₂₄H₃₁ClN₂O₅S ).

Functional Group Impact

- Electron-Donating vs. Withdrawing Groups : The 2,5-dimethoxy groups in Compound 10 are electron-donating, which may influence binding interactions in biological systems compared to the electron-withdrawing chlorine in Compound 7.

- Aromatic vs.

Biological Activity

The compound 2,5-dimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide is a complex organic molecule that belongs to the class of sulfonamides. It features a unique chemical structure that includes an indoline moiety, a sulfonamide group, and a tetrahydrofuran substituent. This article aims to explore its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C21H24N2O6S

Molecular Weight: 432.49 g/mol

CAS Number: 1040636-95-0

The structural representation of the compound can be summarized as follows:

| Component | Description |

|---|---|

| Indoline Moiety | Contributes to various pharmacological activities |

| Sulfonamide Group | Known for antimicrobial and anti-inflammatory properties |

| Tetrahydrofuran Substituent | Enhances solubility and biological activity |

The presence of methoxy groups at the 2 and 5 positions of the benzene ring increases lipophilicity, potentially influencing its biological activity.

Antimicrobial Properties

Sulfonamides are well-documented for their antimicrobial effects. The compound's sulfonamide group may exhibit activity against various bacterial strains. Research indicates that modifications to the sulfonamide structure can enhance antimicrobial efficacy. For instance, studies have shown that similar sulfonamide derivatives demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Recent investigations into the antitumor potential of compounds structurally related to this compound have yielded promising results. For example, compounds with similar indoline structures have been evaluated in vitro on human lung cancer cell lines (A549, HCC827, NCI-H358), demonstrating significant cytotoxic effects .

Case Study: Antitumor Efficacy

In a study examining the antitumor activity of related compounds:

- Cell Lines Tested: A549, HCC827, NCI-H358

- Assays Used: MTS cytotoxicity and BrdU proliferation assays

- Findings: The compounds exhibited high cytotoxicity in 2D cell culture assays compared to 3D models, suggesting a more effective interaction with cellular mechanisms in simpler environments .

The proposed mechanisms for the biological activity of this compound include:

- Enzyme Inhibition: The sulfonamide group may inhibit specific enzymes involved in bacterial growth or tumor proliferation.

- DNA Binding: Similar compounds have been shown to bind to DNA, inhibiting DNA-dependent enzymes which are crucial for cellular replication .

Summary of Biological Activities

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several key steps:

- Formation of Indoline Moiety: Typically synthesized through Fischer indole synthesis.

- Tetrahydrofuran Introduction: Achieved via acylation reactions.

- Sulfonamide Formation: Finalized through reactions with benzenesulfonyl chloride.

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents can significantly influence its pharmacological properties.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2,5-dimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide?

- The synthesis involves sequential functionalization:

Sulfonylation : Reacting the indoline-6-amine precursor with 2,5-dimethoxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine in THF) to form the sulfonamide core .

Tetrahydrofuran-2-carbonyl conjugation : Coupling the indoline nitrogen with tetrahydrofuran-2-carbonyl chloride via nucleophilic acyl substitution, requiring anhydrous conditions and inert atmosphere to prevent hydrolysis .

Purification : Column chromatography (e.g., silica gel, eluent: DCM/MeOH) and recrystallization to isolate the final product. Yield optimization depends on pH (neutral to slightly basic) and temperature control (0–25°C) during coupling .

Q. How can intermediates and the final compound be characterized to confirm structural integrity?

- NMR Spectroscopy : ¹H/¹³C NMR to verify methoxy (δ ~3.8 ppm), sulfonamide (δ ~7.5–8.0 ppm aromatic protons), and tetrahydrofuran carbonyl (δ ~170–175 ppm in ¹³C) groups .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₂₂H₂₃N₂O₆S: calculated 443.13) and detect side products .

- HPLC-PDA : Purity assessment (>95%) using a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) .

Q. What solvents and bases are optimal for key reactions?

- Solvents : THF or DMF for sulfonylation (polar aprotic solvents enhance nucleophilicity) .

- Bases : Triethylamine (Et₃N) for deprotonation during sulfonamide formation; NaH for activating carbonyl intermediates in anhydrous conditions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s target binding affinity?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into potential targets (e.g., cyclooxygenase-2 or kinase domains). Focus on hydrogen bonding (sulfonamide NH to active-site residues) and hydrophobic interactions (tetrahydrofuran and dimethoxy groups) .

- MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) in GROMACS, using CHARMM36 force fields .

Q. What experimental designs evaluate metabolic stability in vitro?

- Liver Microsome Assay : Incubate the compound (1–10 µM) with human liver microsomes (HLM) and NADPH. Monitor depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (Cl₍ᵢₙₜ₎) using the half-life method .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to identify enzyme inhibition (IC₅₀ < 10 µM indicates high risk) .

Q. How to resolve contradictions in biological activity data across studies?

- Dose-Response Validation : Re-test activity in standardized assays (e.g., IC₅₀ in enzyme inhibition) with controls for solvent interference (e.g., DMSO ≤0.1%) .

- Batch Variability Analysis : Compare NMR/MS data of different synthetic batches to rule out impurity-driven discrepancies (e.g., residual THF or unreacted sulfonyl chloride) .

Q. What strategies improve solubility for in vivo studies?

- Prodrug Design : Introduce phosphate esters at the methoxy groups, hydrolyzable in vivo by phosphatases .

- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) using emulsion-solvent evaporation. Assess solubility enhancement via dynamic light scattering (DLS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.